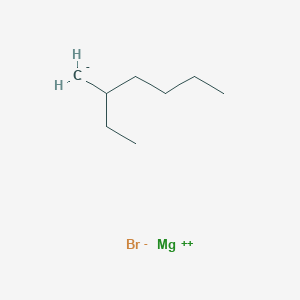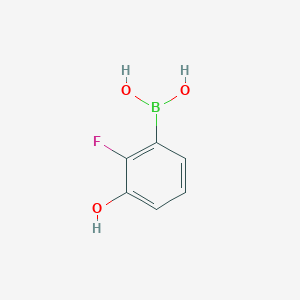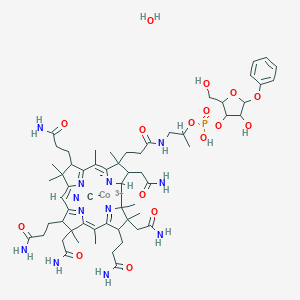
Phenolyl cobamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenolyl cobamide is a synthetic molecule that has gained significant attention in scientific research due to its unique properties. This molecule belongs to the family of cobalamins, which are essential for various biochemical processes in the body. Phenolyl cobamide is a modified form of vitamin B12, which has been chemically altered to enhance its activity in certain biochemical pathways.
作用機序
Phenolyl cobamide exerts its effects through a variety of mechanisms. It can act as a cofactor for enzymes involved in various biochemical pathways, including methionine synthase and methylmalonyl-CoA mutase. Phenolyl cobamide can also act as an antioxidant and protect against oxidative stress. Furthermore, it has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
生化学的および生理学的効果
Phenolyl cobamide has been shown to have a wide range of biochemical and physiological effects. It can improve cognitive function and memory in animal models. It also has neuroprotective effects and can protect against oxidative stress. Additionally, phenolyl cobamide has been shown to have anticancer properties and can inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
One of the main advantages of phenolyl cobamide is its enhanced activity in certain biochemical pathways. This makes it a valuable tool for studying these pathways in the laboratory. However, the complex synthesis method and high cost of the molecule can be a limitation for some research groups.
将来の方向性
There are several future directions for research on phenolyl cobamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of phenolyl cobamide and its potential applications in other areas of medicine. Finally, the development of more efficient and cost-effective synthesis methods for phenolyl cobamide could make it more accessible to researchers.
Conclusion:
Phenolyl cobamide is a synthetic molecule that has gained significant attention in scientific research due to its unique properties. It has been shown to have neuroprotective effects, improve cognitive function, and have anticancer properties. While the complex synthesis method and high cost of the molecule can be a limitation for some research groups, its enhanced activity in certain biochemical pathways makes it a valuable tool for studying these pathways in the laboratory. Further research is needed to fully understand the potential applications of phenolyl cobamide in medicine and to develop more efficient synthesis methods.
合成法
The synthesis of phenolyl cobamide involves the modification of vitamin B12 by replacing the axial ligand with a phenyl group. This modification enhances the activity of the molecule in certain biochemical pathways. The synthesis of phenolyl cobamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
Phenolyl cobamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. Phenolyl cobamide has also been investigated for its potential use in the treatment of certain types of cancer. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress.
特性
CAS番号 |
125939-05-1 |
|---|---|
製品名 |
Phenolyl cobamide |
分子式 |
C60H87CoN12O16P+ |
分子量 |
1322.3 g/mol |
IUPAC名 |
cobalt(3+);[4-hydroxy-2-(hydroxymethyl)-5-phenoxyoxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide;hydrate |
InChI |
InChI=1S/C59H86N11O15P.CN.Co.H2O/c1-29(84-86(80,81)85-50-38(28-71)83-54(49(50)79)82-32-13-11-10-12-14-32)27-66-46(78)21-22-56(6)36(23-43(63)75)53-59(9)58(8,26-45(65)77)35(17-20-42(62)74)48(70-59)31(3)52-57(7,25-44(64)76)33(15-18-40(60)72)37(67-52)24-39-55(4,5)34(16-19-41(61)73)47(68-39)30(2)51(56)69-53;1-2;;/h10-14,24,29,33-36,38,49-50,53-54,71,79H,15-23,25-28H2,1-9H3,(H15,60,61,62,63,64,65,66,67,68,69,70,72,73,74,75,76,77,78,80,81);;;1H2/q;-1;+3;/p-1 |
InChIキー |
ONRLUVOBXGMCGM-UHFFFAOYSA-M |
異性体SMILES |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3] |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3] |
正規SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3] |
同義語 |
phenolyl cobamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



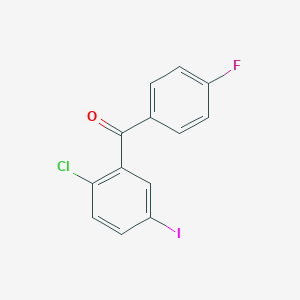
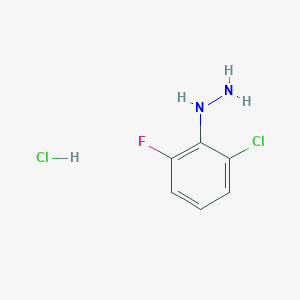
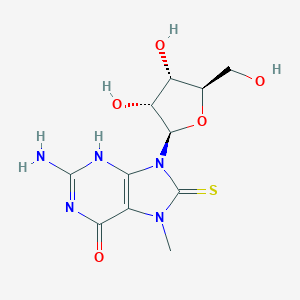
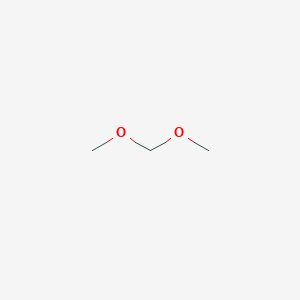
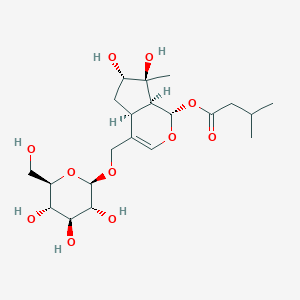
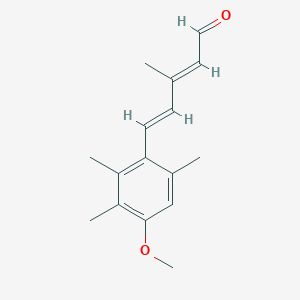
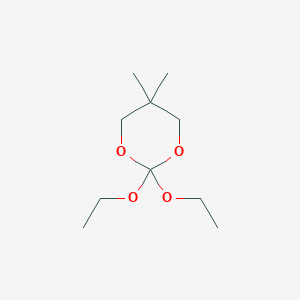
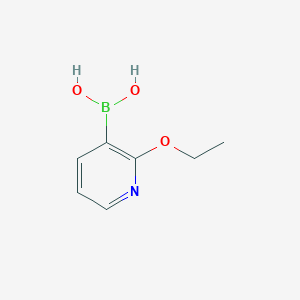
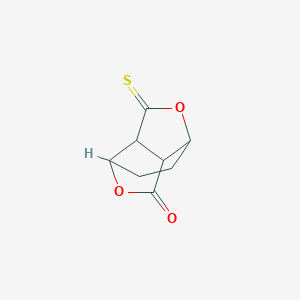

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)
